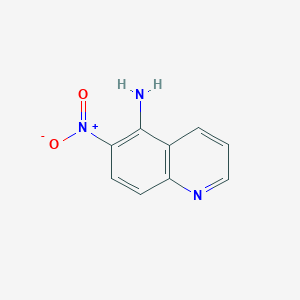

5-Amino-6-nitroquinoline

Description

Propriétés

IUPAC Name |

6-nitroquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-9-6-2-1-5-11-7(6)3-4-8(9)12(13)14/h1-5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBYHEXFKFLRFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N)[N+](=O)[O-])N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189525 | |

| Record name | 6-Nitroquinolin-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35975-00-9 | |

| Record name | 5-Amino-6-nitroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35975-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitroquinolin-5-ylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035975009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Nitroquinolin-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitroquinolin-5-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Amino-6-nitroquinoline chemical properties

An In-depth Technical Guide to the Core Chemical Properties of 5-Amino-6-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of this compound. Due to the limited availability of direct experimental data for this specific compound, information from closely related analogs is included to provide a broader context and predictive insights.

Core Chemical and Physical Properties

This compound is a solid, yellow crystalline powder. The presence of both an amino and a nitro group on the quinoline core suggests a molecule with potential for diverse chemical interactions and biological activities.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 35975-00-9 | [1] |

| Molecular Formula | C₉H₇N₃O₂ | [1] |

| Molecular Weight | 189.17 g/mol | |

| Appearance | Powder | |

| Melting Point | 272-273 °C (decomposes) | |

| InChI | 1S/C9H7N3O2/c10-9-6-2-1-5-11-7(6)3-4-8(9)12(13)14/h1-5H,10H2 | |

| SMILES | Nc1c(ccc2ncccc12)--INVALID-LINK--=O |

Spectral Data

Solubility Profile

The solubility of this compound has not been quantitatively reported. However, based on its structure and data from similar compounds like 5,6-dihydroxy-8-aminoquinoline and 5-fluoro-2-methyl-8-nitroquinoline, a qualitative solubility profile can be predicted.[5][6] The presence of polar amino and nitro groups suggests moderate solubility in polar organic solvents, while the aromatic quinoline core implies limited solubility in water.

Table 2: Predicted Solubility of this compound

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Polar Aprotic | DMSO, DMF | Moderately to Highly Soluble | These solvents can effectively solvate the polar functional groups and the aromatic system.[5][6] |

| Polar Protic | Ethanol, Methanol | Sparingly to Moderately Soluble | Capable of hydrogen bonding with the amino and nitro groups.[5] |

| Non-polar | Hexane, Toluene | Sparingly Soluble | The overall polarity of the molecule limits solubility in non-polar solvents. |

| Aqueous | Water | Sparingly Soluble | The hydrophobic quinoline backbone limits aqueous solubility. Solubility is likely pH-dependent.[5] |

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of quinoline derivatives. A common approach is the nitration of an aminoquinoline precursor.

Hypothetical Experimental Protocol: Synthesis of this compound

This proposed two-step synthesis starts with the commercially available 5-aminoquinoline.

Step 1: Acetylation of 5-Aminoquinoline

-

Reactants: 5-aminoquinoline, acetic anhydride, and a suitable base (e.g., pyridine or sodium acetate).

-

Procedure: Dissolve 5-aminoquinoline in acetic anhydride. Add the base catalyst and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the N-(quinolin-5-yl)acetamide. Filter the solid, wash with water, and dry.

Step 2: Nitration of N-(quinolin-5-yl)acetamide

-

Reactants: N-(quinolin-5-yl)acetamide, a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).

-

Procedure: Dissolve the N-(quinolin-5-yl)acetamide in concentrated sulfuric acid at a low temperature (e.g., 0 °C). Add the nitrating mixture dropwise while maintaining the low temperature. Stir for a specified period.

-

Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the N-(6-nitroquinolin-5-yl)acetamide. Filter, wash with water, and dry.

Step 3: Hydrolysis of the Amide

-

Reactants: N-(6-nitroquinolin-5-yl)acetamide, an acid catalyst (e.g., hydrochloric acid or sulfuric acid).

-

Procedure: Reflux the N-(6-nitroquinolin-5-yl)acetamide in an acidic aqueous solution.

-

Work-up: Cool the reaction mixture and neutralize with a base to precipitate the crude this compound.

Purification

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. Column chromatography could also be employed for higher purity.

Caption: Proposed synthetic pathway for this compound.

Reactivity and Stability

The reactivity of this compound is dictated by the interplay of the electron-donating amino group and the electron-withdrawing nitro group on the quinoline ring.

-

Amino Group: The amino group can undergo typical reactions such as acylation, alkylation, and diazotization. It also activates the quinoline ring towards electrophilic substitution.

-

Nitro Group: The nitro group is a strong deactivating group and can be reduced to an amino group using various reducing agents (e.g., Sn/HCl, catalytic hydrogenation). This transformation is a common strategy in the synthesis of diaminoquinolines.

-

Quinoline Ring: The quinoline ring system is susceptible to both electrophilic and nucleophilic aromatic substitution, with the position of substitution influenced by the existing substituents.

The compound is expected to be a stable solid under standard laboratory conditions, though it may be sensitive to light and strong oxidizing or reducing agents.

Potential Biological Activity

While no specific biological studies on this compound have been found, the broader class of nitroquinolines has been investigated for various therapeutic applications. For instance, 8-hydroxy-5-nitroquinoline (nitroxoline) has demonstrated anticancer and antimicrobial properties.[7] The mechanism of action for some nitroaromatic compounds involves their bioreductive activation.[8] Substituted amino-nitroquinoxalines, a related class of compounds, have been shown to induce apoptosis by inhibiting Topoisomerase II.[9]

Given these precedents, this compound is a candidate for investigation in the following areas:

-

Anticancer research: Evaluation of its cytotoxicity against various cancer cell lines.

-

Antimicrobial research: Screening for activity against a panel of bacterial and fungal strains.

The electrochemical reduction of this compound has been studied, which could be relevant to its mechanism of action if it involves redox processes.

Caption: Potential areas of biological investigation for this compound.

Conclusion

This compound is a chemical compound with a range of interesting properties stemming from its substituted quinoline structure. While detailed experimental data is sparse, this guide consolidates the available information and provides a predictive framework based on the chemistry of related molecules. This information should serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and similar compounds in drug discovery and development. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. 5-Nitroisoquinoline | C9H6N2O2 | CID 69085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 5-Amino-6-nitroquinoline

CAS Number: 35975-00-9

This technical guide provides a comprehensive overview of 5-Amino-6-nitroquinoline, catering to researchers, scientists, and professionals in the field of drug development. The document details its physicochemical properties, plausible synthetic routes, and anticipated biological activities, supported by experimental protocols and pathway diagrams.

Physicochemical Properties

This compound is a quinoline derivative with the molecular formula C₉H₇N₃O₂ and a molecular weight of 189.17 g/mol .[1][2] It typically exists as a powder.[1] A summary of its key physicochemical data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 35975-00-9 | [1][2] |

| Molecular Formula | C₉H₇N₃O₂ | [1][2] |

| Molecular Weight | 189.17 g/mol | [1][2] |

| Melting Point | 272-273 °C (decomposes) | [1] |

| Appearance | Powder | [1] |

| IUPAC Name | 6-nitroquinolin-5-amine | [2] |

| SMILES String | Nc1c(ccc2ncccc12)--INVALID-LINK--=O | [1] |

| InChI Key | TYBYHEXFKFLRFT-UHFFFAOYSA-N | [1][2] |

Synthesis of this compound

A potential synthetic route starts from 8-aminoquinoline. The amino group can be protected, for example, by acetylation, followed by nitration. The nitration of quinoline typically yields a mixture of 5- and 8-nitroquinolines.[3] In the case of N-acetyl-1,2,3,4-tetrahydroquinoline, nitration followed by hydrolysis yields a mixture of 6- and 7-nitro-1,2,3,4-tetrahydroquinolines.[4] A visible-light-photocatalyzed C5-H nitration of 8-aminoquinoline amides has also been reported, which, after hydrolysis, yields 5-nitro-8-aminoquinoline.[5] This suggests that direct nitration of 5-aminoquinoline could potentially yield this compound, although regioselectivity might be a challenge.

A more controlled synthesis could involve the reduction of a dinitroquinoline precursor. For instance, if a suitable dinitroquinoline can be synthesized, selective reduction of one nitro group could yield the desired product.

Proposed Synthetic Pathway:

Hypothetical Experimental Protocol for Nitration of 5-Aminoquinoline:

-

Materials: 5-Aminoquinoline, concentrated sulfuric acid (H₂SO₄), fuming nitric acid (HNO₃), ice, sodium carbonate (Na₂CO₃), deionized water, ethanol.

-

Procedure:

-

In a flask submerged in an ice bath, slowly add 5-aminoquinoline to concentrated sulfuric acid with constant stirring.

-

Once the 5-aminoquinoline has completely dissolved, add fuming nitric acid dropwise to the solution, maintaining the temperature below 10°C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium carbonate until the pH is approximately 7-8.

-

The precipitate formed is collected by filtration, washed thoroughly with cold water, and then dried.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

-

Potential Biological Activities and Signaling Pathways

While direct experimental data on the biological activity of this compound is scarce, the known activities of structurally related quinoline derivatives, particularly those containing a nitro group, suggest potential anticancer and antimicrobial properties.

Anticancer Activity

Nitroquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[6] For instance, nitroxoline (8-hydroxy-5-nitroquinoline) is a potent anticancer agent.[7] The proposed mechanism for some nitro-containing compounds involves the generation of reactive oxygen species (ROS), which can induce cellular damage and trigger apoptosis.[7]

Proposed Anticancer Mechanism of Action:

Antimicrobial Activity

Quinoline derivatives are a well-established class of antimicrobial agents.[8][9][10] The presence of a nitro group can enhance the antimicrobial spectrum and potency.[11] The mechanism of action for many quinoline-based antibacterials involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[12]

Experimental Workflow for Antimicrobial Screening:

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of this compound on cancer cell lines.

-

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[13]

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).[14]

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[14]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[15]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.[15]

-

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the minimum inhibitory concentration of this compound against bacterial strains.

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Bacterial growth medium (e.g., Mueller-Hinton Broth)

-

This compound

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum in the growth medium, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of this compound in the growth medium.[8]

-

Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria without the compound) and a negative control (medium only).[8]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[8] This can be determined by visual inspection or by measuring the optical density at 600 nm.

-

Conclusion

This compound is a chemical compound with potential for further investigation in drug discovery, particularly in the areas of oncology and infectious diseases. While specific biological data is limited, the analysis of related quinoline derivatives provides a strong rationale for exploring its anticancer and antimicrobial properties. The synthetic and experimental protocols outlined in this guide offer a framework for researchers to synthesize and evaluate the biological profile of this promising molecule. Further studies are warranted to elucidate its precise mechanisms of action and to establish a comprehensive structure-activity relationship for this class of compounds.

References

- 1. This compound 97 35975-00-9 [sigmaaldrich.com]

- 2. This compound [webbook.nist.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides | MDPI [mdpi.com]

- 6. dovepress.com [dovepress.com]

- 7. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 6-Aminoquinolones: a new class of quinolone antibacterials? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. brieflands.com [brieflands.com]

An In-depth Technical Guide to 5-Amino-6-nitroquinoline

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Amino-6-nitroquinoline, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document details its chemical and physical properties, potential synthetic routes, and applications, with a focus on data relevant to research and development.

Core Chemical and Physical Properties

This compound is a quinoline derivative characterized by the presence of both an amino and a nitro functional group. These substituents significantly influence its electronic properties, reactivity, and potential biological activity. Its core identifiers and physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₇N₃O₂ | [1][2] |

| Molecular Weight | 189.17 g/mol | [1][2] |

| CAS Number | 35975-00-9 | [1] |

| IUPAC Name | 6-nitroquinolin-5-amine | [1] |

| Physical Form | Powder | |

| Melting Point | 272-273 °C (decomposes) | |

| LogP (Octanol/Water) | 1.725 (Calculated) | [3] |

| Water Solubility (log₁₀WS) | -3.33 (Calculated) | [3] |

| Enthalpy of Sublimation (ΔsubH°) | 136.40 ± 0.80 kJ/mol | [3] |

| SMILES String | Nc1c(ccc2ncccc12)--INVALID-LINK--=O | |

| InChI Key | TYBYHEXFKFLRFT-UHFFFAOYSA-N | [1] |

Synthesis and Characterization

The synthesis of substituted quinolines can be achieved through various established organic chemistry reactions. While specific literature on the high-yield synthesis of this compound is not abundant, a logical approach involves the regioselective nitration of 5-aminoquinoline or the amination of a pre-nitrated quinoline. The general workflow for a potential synthesis is outlined below.

Characterization of the final product would involve standard analytical techniques. Electrochemical reduction of this compound has been investigated using methods like differential pulse voltammetry and HPLC with electrochemical detection[4]. Spectroscopic data, including IR and mass spectra, are available through resources like the NIST Chemistry WebBook[1].

Applications in Research and Drug Development

Nitroaromatic compounds are a significant class of molecules in medicinal chemistry, forming the core of numerous approved drugs[5]. Quinoline derivatives, in particular, have demonstrated a wide range of biological activities. For instance, the related compound 8-hydroxy-5-nitroquinoline (Nitroxoline) is noted for its anti-cancer and antimicrobial properties, which are partly attributed to the generation of intracellular reactive oxygen species (ROS)[6][7].

This compound serves as a valuable building block in organic synthesis. It has been utilized in the preparation of various imidazoquinoline derivatives, a class of compounds known for their immunomodulatory and antiviral activities. The presence of the nitro group, a known pharmacophore in certain contexts, combined with the quinoline scaffold, suggests potential for its derivatives in drug discovery programs targeting infectious diseases or cancer.

The proposed mechanism for related nitro-containing compounds often involves the induction of oxidative stress, leading to cellular damage and apoptosis in target cells.

Experimental Protocols

This protocol is a generalized procedure for the nitration of an aromatic amine, which should be adapted and optimized for the specific synthesis of this compound.

-

Preparation: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve the starting material (e.g., 5-aminoquinoline) in concentrated sulfuric acid at 0-5 °C.

-

Nitration: Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining the temperature below 10 °C.

-

Reaction: Allow the mixture to stir at a controlled temperature for a specified duration (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the crude product.

-

Isolation: Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.

-

Purification: Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired this compound isomer.

This protocol outlines a general approach for studying the electrochemical properties of this compound, as has been previously reported[4].

-

Electrode Preparation: Prepare a carbon paste electrode by thoroughly mixing graphite powder with a pasting liquid (e.g., mineral oil).

-

Electrolyte Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired concentration in a supporting electrolyte buffer (e.g., phosphate buffer at a specific pH).

-

Voltammetric Measurement: Transfer the electrolyte solution to an electrochemical cell equipped with the carbon paste working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

-

Data Acquisition: Record the voltammograms (e.g., differential pulse voltammetry) by scanning the potential over a defined range.

-

Analysis: Analyze the resulting voltammograms to determine the peak potentials and currents, which provide information about the reduction/oxidation behavior of the compound.

References

- 1. This compound [webbook.nist.gov]

- 2. chemuniverse.com [chemuniverse.com]

- 3. This compound (CAS 35975-00-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 5-氨基-6-硝基喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound [mdpi.com]

An In-depth Technical Guide to the Synthesis of 5-Amino-6-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for 5-amino-6-nitroquinoline, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. The synthesis involves a multi-step process commencing with the construction of the quinoline core, followed by regioselective nitration and subsequent amination. This document outlines the experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathway to facilitate a comprehensive understanding for researchers and professionals in drug development.

Synthesis Pathway Overview

The synthesis of this compound can be strategically achieved through a three-step sequence starting from the readily available 4-bromoaniline. The pathway involves the initial construction of the quinoline ring system via a Skraup reaction, followed by a regioselective nitration at the C-5 position, and concluding with a nucleophilic aromatic substitution to introduce the amino group.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Bromoquinoline via Skraup Reaction

The initial step involves the synthesis of the 6-bromoquinoline scaffold from 4-bromoaniline using the Skraup reaction. This classic method utilizes glycerol in the presence of a strong acid and an oxidizing agent to construct the quinoline ring system.[1]

Reaction:

4-Bromoaniline + Glycerol --(H₂SO₄, Oxidizing Agent)--> 6-Bromoquinoline

Experimental Procedure:

-

In a well-ventilated fume hood, cautiously add concentrated sulfuric acid to a mixture of 4-bromoaniline and an oxidizing agent (e.g., nitrobenzene or arsenic pentoxide) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Heat the mixture with stirring to approximately 140-145°C.[2]

-

Slowly add anhydrous glycerol dropwise from the dropping funnel while maintaining the reaction temperature.

-

After the addition is complete, continue heating the mixture for an additional 3 hours to ensure complete reaction.[2]

-

Carefully pour the cooled reaction mixture into a large volume of ice water to precipitate the crude product.

-

Neutralize the solution with a suitable base (e.g., concentrated ammonia solution) to a pH of 5-6.[3]

-

Extract the product with an organic solvent such as toluene (3 x volumes).[1]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 6-bromoquinoline.

-

Purify the crude product by vacuum distillation (150-155°C / 15mmHg) to yield pure 6-bromoquinoline.[2]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-Bromoaniline | [1] |

| Key Reagents | Glycerol, Sulfuric Acid, Nitrobenzene | [3] |

| Reaction Temperature | 140-145°C | [2] |

| Reaction Time | 3 hours (dehydration) | [2] |

| pH for Work-up | 5-6 | [3] |

| Extraction Solvent | Toluene | [1] |

| Purification Method | Vacuum Distillation | [2] |

| Yield | ~54% | [3] |

Step 2: Nitration of 6-Bromoquinoline

The second step involves the regioselective nitration of 6-bromoquinoline to introduce a nitro group at the 5-position. This is achieved using a standard nitrating mixture of concentrated sulfuric and nitric acids.[4]

Reaction:

6-Bromoquinoline + HNO₃/H₂SO₄ --> 6-Bromo-5-nitroquinoline

Experimental Procedure:

-

Dissolve 6-bromoquinoline (0.932 mmol) in 4 mL of concentrated sulfuric acid in a flask and cool the solution to -5°C using a salt-ice bath.[4]

-

Separately, prepare a cooled (-5°C) mixture of 1.5 mL concentrated sulfuric acid and 1.5 mL concentrated nitric acid.[4]

-

While vigorously stirring the 6-bromoquinoline solution, add the cold nitrating mixture dropwise over one hour, ensuring the temperature does not exceed 0°C.[4]

-

After the addition is complete, continue stirring at 0°C for an additional 30 minutes.

-

Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

-

Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

-

Dry the product to obtain 6-bromo-5-nitroquinoline as a yellow solid.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 6-Bromoquinoline (0.932 mmol) | [4] |

| Reagents | Conc. H₂SO₄ (5.5 mL), Conc. HNO₃ (1.5 mL) | [4] |

| Reaction Temperature | -5°C to 0°C | [4] |

| Reaction Time | 1.5 hours | [4] |

| Product | 6-Bromo-5-nitroquinoline | [4] |

| Yield | 98% | [5] |

| Melting Point | 95-97°C | [5] |

Step 3: Amination of 6-Bromo-5-nitroquinoline

The final step is a nucleophilic aromatic substitution (SNAr) reaction to replace the bromo group with an amino group. The electron-withdrawing nitro group at the 5-position activates the 6-position for nucleophilic attack. While specific protocols for direct amination with ammonia are less common in the literature for this exact substrate, analogous reactions with other amines like morpholine and piperazine have been successfully demonstrated, indicating the feasibility of this transformation.[4][6] A plausible approach would involve using a source of ammonia, such as aqueous or alcoholic ammonia, or a protected amine followed by deprotection.

Reaction:

6-Bromo-5-nitroquinoline + "NH₃" --> this compound

Hypothetical Experimental Procedure (based on analogous reactions):

-

In a sealed pressure vessel, dissolve 6-bromo-5-nitroquinoline in a suitable solvent such as ethanol or DMF.

-

Add a source of ammonia, for example, a concentrated aqueous or alcoholic solution of ammonia in excess. Alternatively, a surrogate like sodium amide or an amino-palladium complex could be employed under specific catalytic conditions.

-

Heat the mixture to a temperature typically ranging from 80°C to 120°C. The optimal temperature and reaction time will need to be determined empirically, for instance by monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate has formed, filter and wash it with a suitable solvent.

-

If the product remains in solution, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel to afford pure this compound.

Quantitative Data (Estimated based on analogous reactions):

| Parameter | Value (Estimated) | Reference (Analogous Reactions) |

| Starting Material | 6-Bromo-5-nitroquinoline | [4] |

| Reagent | Ammonia source (e.g., aq. NH₃) | [6] |

| Solvent | Ethanol or DMF | [6] |

| Reaction Temperature | 80-120°C | [4][6] |

| Purification | Recrystallization/Column Chromatography | [4] |

Physicochemical and Spectroscopic Data of this compound

The final product, this compound, is a solid at room temperature. Its identity and purity can be confirmed by various analytical techniques.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₉H₇N₃O₂ | [7] |

| Molecular Weight | 189.17 g/mol | [7] |

| CAS Number | 35975-00-9 | [7] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing nitro group.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms of the quinoline core.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), and C=C and C=N stretching vibrations of the aromatic quinoline ring.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 189.17).

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and the key experimental stages.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. CN105837503A - Preparation method for 6-bromine quinoline - Google Patents [patents.google.com]

- 3. 6-Bromoquinoline: Synthesis, Detection Method and application_Chemicalbook [chemicalbook.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. lscollege.ac.in [lscollege.ac.in]

An In-Depth Technical Guide to the Synthesis of 5-Amino-6-nitroquinoline

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the primary starting materials and a proposed synthetic pathway for the preparation of 5-Amino-6-nitroquinoline. This compound serves as a valuable building block in medicinal chemistry and materials science. The synthesis is a multi-step process beginning with the readily available heterocycle, quinoline. The proposed route is based on established, high-yielding chemical transformations, including electrophilic aromatic substitution, functional group protection, and reduction/hydrolysis reactions.

Overview of Synthetic Strategy

A direct and selective synthesis of this compound is not prominently described in the literature. The most chemically sound and logical approach involves a multi-step sequence starting from quinoline. This strategy is designed to control the regioselectivity of the crucial nitration step.

The proposed pathway involves:

-

Preparation of the Key Intermediate, 5-Aminoquinoline: This is achieved by the nitration of quinoline, followed by the separation of the desired 5-nitroquinoline isomer and its subsequent reduction.

-

Protection of the Amino Group: The 5-aminoquinoline is acetylated to form 5-acetamidoquinoline. This protects the amine from the harsh nitrating conditions and modulates its directing effect for the subsequent reaction.

-

Regioselective Nitration: The 5-acetamidoquinoline is nitrated. The acetamido group directs the incoming nitro group primarily to the C6 and C8 positions.

-

Isomer Separation: The resulting mixture of 5-acetamido-6-nitroquinoline and 5-acetamido-8-nitroquinoline must be separated.

-

Deprotection: The isolated 5-acetamido-6-nitroquinoline is hydrolyzed under acidic conditions to yield the final product, this compound.

The overall synthetic workflow is visualized below.

Detailed Synthesis and Experimental Protocols

This section provides detailed experimental protocols for each stage of the synthesis. Note that the protocol for the nitration of 5-acetamidoquinoline is a proposed method based on analogous, well-documented procedures for other N-acetylated anilines.[1][2][3]

Part 1: Synthesis of the Key Starting Material: 5-Aminoquinoline

The primary starting material for the core synthesis is 5-Aminoquinoline, which is prepared from quinoline.

The nitration of quinoline with mixed acid produces a mixture of 5-nitroquinoline and 8-nitroquinoline.[4]

Experimental Protocol:

-

To a solution of 50 mL of concentrated sulfuric acid in a 250 mL round-bottom flask, add quinoline (12.9 g, 0.10 mole) dropwise with good agitation.

-

Heat the mixture to 95-100°C.

-

Add 71% nitric acid (13.3 g, ~1.5 equivalents) at a rate sufficient to maintain the temperature between 100°C and 110°C.[5]

-

Continue stirring for an additional 1-2 hours after the addition is complete.[4]

-

Cool the reaction mixture and carefully pour it onto ice.

-

Neutralize the solution with a suitable base (e.g., concentrated ammonium hydroxide) to precipitate the crude mixture of nitroquinoline isomers.

-

Filter the precipitate, wash with water, and dry. This typically yields a mixture containing 40-60% 5-nitroquinoline and 30-50% 8-nitroquinoline.[4]

The isomers can be separated via fractional crystallization of their hydrohalide salts in wet dimethylformamide (DMF).[6]

Experimental Protocol:

-

Suspend the crude nitroquinoline isomer mixture in ethyl acetate and add concentrated hydrochloric acid to precipitate the hydrochloride salts.

-

Collect the precipitated salts by filtration.

-

Prepare a slurry of the mixed hydrochloride salts in DMF containing a small amount of water (e.g., 0.5-5% water).[4]

-

Heat the slurry to dissolution (approx. 95-100°C) to form a clear solution.[5]

-

Cool the solution slowly to room temperature (25°C). The 5-nitroquinoline hydrochloride will selectively crystallize.[5]

-

Collect the precipitate by filtration, wash with cold ethyl acetate, and dry to obtain pure 5-nitroquinoline hydrochloride.

-

The free base can be obtained by treating the salt with a suitable base (e.g., NaHCO₃ solution) and extracting with an organic solvent.[6]

The nitro group is reduced to an amine using standard methods, such as tin(II) chloride in hydrochloric acid.

Experimental Protocol:

-

Suspend 5-nitroquinoline in concentrated hydrochloric acid.

-

Add a solution of tin(II) chloride dihydrate (3-5 molar equivalents) in concentrated hydrochloric acid portion-wise with stirring.

-

Heat the mixture on a steam bath for 1-2 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and make it alkaline with a concentrated sodium hydroxide solution to precipitate tin salts and the product.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic extract over anhydrous sodium sulfate, and evaporate the solvent to obtain 5-aminoquinoline.

Part 2: Synthesis of this compound

The amino group is protected as an acetamide to prevent side reactions and to control the regioselectivity of nitration.[7]

Experimental Protocol:

-

Dissolve 5-aminoquinoline in glacial acetic acid.

-

Add acetic anhydride (1.1 equivalents) dropwise while stirring.

-

Heat the mixture gently for 30 minutes.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry to yield 5-acetamidoquinoline.

This critical step is based on standard procedures for the nitration of activated N-acylanilines.[1] A mixture of 6-nitro and 8-nitro isomers is expected.

Experimental Protocol:

-

In a flask equipped with a dropping funnel and a thermometer, add 5-acetamidoquinoline (1 equivalent).

-

Slowly add concentrated sulfuric acid while stirring and cooling in an ice bath.

-

Cool the resulting solution to 0-5°C using an ice-salt bath.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate cooled flask.

-

Add the nitrating mixture dropwise to the solution of 5-acetamidoquinoline, ensuring the temperature is maintained below 10°C.[1]

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour to complete the reaction.[1]

-

Carefully pour the reaction mixture onto crushed ice. The nitrated products will precipitate.

-

Filter the precipitate, wash with cold water until the washings are neutral, and dry. This will yield a mixture of 5-acetamido-6-nitroquinoline and 5-acetamido-8-nitroquinoline.

A specific protocol for separating the 6-nitro and 8-nitro isomers of 5-acetamidoquinoline is not available. Standard laboratory techniques would be required.

Methodology:

-

Column Chromatography: Separation on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients) is the most likely method to provide pure isomers.

-

Fractional Crystallization: If the isomers have significantly different solubilities in a particular solvent, fractional crystallization may be employed.

The final step is the removal of the acetyl protecting group to reveal the free amine.[1]

Experimental Protocol:

-

Heat a mixture of the isolated 5-acetamido-6-nitroquinoline, concentrated sulfuric acid (e.g., 30 mL per gram of amide), and water (e.g., 20 mL per gram of amide) under reflux for 45-60 minutes.[1]

-

Cool the solution and pour it into a beaker containing crushed ice.

-

Neutralize the mixture by carefully adding a 10% NaOH solution until the final product precipitates completely.[1]

-

Filter the solid product, wash it thoroughly with water, and dry it in a desiccator to yield pure this compound.

Summary of Quantitative Data

The following table summarizes the key reagents and conditions for the proposed synthesis. Yields are estimates based on analogous reactions and will require experimental optimization.

| Step | Starting Material | Key Reagents | Solvent(s) | Temperature | Time | Est. Yield |

| 1.1 | Quinoline | H₂SO₄, HNO₃ | - | 100-110°C | 1-2 h | 70-90% (mixture) |

| 1.2 | Nitroquinoline Mixture (HCl salts) | - | Wet DMF | 100°C to 25°C | ~4 h | >95% Purity |

| 1.3 | 5-Nitroquinoline | SnCl₂·2H₂O, conc. HCl | HCl (aq) | 100°C | 1-2 h | 80-95% |

| 2.1 | 5-Aminoquinoline | Acetic Anhydride | Acetic Acid | Reflux | 0.5 h | 90-98% |

| 2.2 | 5-Acetamidoquinoline | H₂SO₄, HNO₃ | H₂SO₄ | 0-10°C | 1.5 h | 70-85% (mixture) |

| 2.4 | 5-Acetamido-6-nitroquinoline | H₂SO₄, H₂O | H₂O | Reflux | 1 h | 85-95% |

Conclusion

The synthesis of this compound is a feasible yet challenging multi-step process. The key starting materials are quinoline , nitric acid , sulfuric acid , and acetic anhydride . The proposed synthetic route, proceeding through the key intermediate 5-aminoquinoline , offers a logical and controllable pathway to the target molecule. The most critical steps requiring careful optimization and control are the initial nitration of quinoline and the subsequent nitration of the protected 5-acetamidoquinoline, both of which necessitate effective methods for isomer separation. The provided protocols, based on established chemical precedents, offer a solid foundation for researchers undertaking the synthesis of this valuable chemical building block.

References

- 1. books.rsc.org [books.rsc.org]

- 2. US7012151B1 - Method for nitrating aniline derivatives - Google Patents [patents.google.com]

- 3. studylib.net [studylib.net]

- 4. US6268500B1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. youtube.com [youtube.com]

Technical Guide: Solubility Profile of 5-Amino-6-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 5-amino-6-nitroquinoline (CAS RN: 35975-00-9), a key chemical intermediate in various synthetic processes. A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. This guide, therefore, provides a qualitative solubility assessment based on the known characteristics of structurally related molecules, such as 5-nitroquinoline and other substituted quinolines. Furthermore, it outlines a detailed, generalized experimental protocol for the accurate determination of the solubility of this compound in various solvents. This document is intended to serve as a foundational resource for researchers, enabling them to design and execute robust experimental plans for solubility assessment and to inform decisions in process development and formulation.

Introduction

This compound is a substituted quinoline with the molecular formula C₉H₇N₃O₂ and a molecular weight of 189.17 g/mol .[1] It is a solid, appearing as a powder, with a reported melting point of 272-273 °C (with decomposition). Its chemical structure, featuring both an amino and a nitro group on the quinoline scaffold, suggests a complex solubility profile that is influenced by the interplay of polar and non-polar functionalities. Understanding the solubility of this compound is critical for its application in organic synthesis, potential pharmacological investigations, and material science.

Despite its relevance, a thorough search of scientific databases and literature has not yielded specific quantitative solubility data (e.g., in g/L, mg/mL, or mol/L) for this compound in common organic or aqueous solvents. This guide aims to bridge this knowledge gap by providing a predictive overview of its solubility and a practical framework for its experimental determination.

Predicted Solubility Profile

Based on the solubility characteristics of structurally similar compounds, a qualitative prediction of the solubility of this compound can be made.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the amino (-NH₂) and nitro (-NO₂) groups, capable of hydrogen bonding, suggests that this compound will exhibit some solubility in polar protic solvents. However, the relatively large, hydrophobic quinoline ring system will likely limit its aqueous solubility. For the related compound 5-nitroquinoline, a low solubility in water has been noted.[2] It is anticipated that the solubility of this compound in alcohols like ethanol and methanol will be moderate.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Polar aprotic solvents are generally effective at solvating molecules with both polar functional groups and aromatic systems. Therefore, this compound is expected to have moderate to good solubility in solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

-

Non-Polar Solvents (e.g., Hexane, Toluene): The significant polarity imparted by the amino and nitro groups makes it unlikely that this compound will be readily soluble in non-polar solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | Hydrogen bonding potential from amino and nitro groups is offset by the hydrophobic quinoline core. |

| Ethanol, Methanol | Moderately Soluble | Solvents can engage in hydrogen bonding and solvate the aromatic ring to some extent. | |

| Polar Aprotic | DMSO, DMF | Soluble | High polarity and ability to solvate both the polar functional groups and the aromatic system. |

| Acetonitrile | Sparingly to Moderately Soluble | Moderate polarity may allow for some dissolution. | |

| Non-Polar | Hexane, Toluene | Insoluble to Sparingly Soluble | The high polarity of the solute is incompatible with non-polar solvents. |

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, a standardized experimental protocol should be followed. The equilibrium solubility method is a robust technique for this purpose.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator (e.g., at 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Develop a suitable analytical method for quantification. HPLC is often preferred for its specificity and sensitivity. A UV-Vis spectrophotometric method can also be used if the compound has a distinct chromophore and no interfering substances are present.

-

Analyze the concentration of the dissolved this compound in the filtered saturated solutions using the validated analytical method.

-

-

Data Analysis:

-

The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the experimental temperature.

-

Express the solubility in appropriate units (e.g., g/L, mg/mL, mol/L).

-

Diagram of Experimental Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Signaling Pathways and Logical Relationships

A thorough review of the scientific literature did not identify any established signaling pathways or specific biological mechanisms in which this compound is a key molecule. Its primary documented use is as a chemical intermediate. Therefore, a diagrammatic representation of a signaling pathway is not applicable at this time.

Conclusion

References

Spectroscopic and Synthetic Profile of 5-Amino-6-nitroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-Amino-6-nitroquinoline, a quinoline derivative of interest in medicinal chemistry and materials science. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for its characterization. While direct experimental spectra for this compound are not widely available in the public domain, this guide compiles available data and provides predicted spectral information based on analogous compounds and spectroscopic principles.

Spectroscopic Data

The following tables summarize the available and predicted spectral data for this compound.

Table 1: ¹H NMR Spectral Data (Predicted)

Solvent: DMSO-d₆, Reference: TMS (δ 0.00 ppm)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.7 - 8.9 | dd | J = 4.2, 1.7 Hz |

| H-3 | 7.4 - 7.6 | dd | J = 8.5, 4.2 Hz |

| H-4 | 8.3 - 8.5 | dd | J = 8.5, 1.7 Hz |

| H-7 | 7.9 - 8.1 | d | J = 9.0 Hz |

| H-8 | 7.6 - 7.8 | d | J = 9.0 Hz |

| -NH₂ | 7.3 - 7.5 | s (broad) | - |

Table 2: ¹³C NMR Spectral Data (Predicted)

Solvent: DMSO-d₆, Reference: DMSO-d₆ (δ 39.52 ppm)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 121 - 123 |

| C-4 | 135 - 137 |

| C-4a | 147 - 149 |

| C-5 | 140 - 142 |

| C-6 | 138 - 140 |

| C-7 | 125 - 127 |

| C-8 | 118 - 120 |

| C-8a | 128 - 130 |

Table 3: IR Spectral Data

Data based on NIST Chemistry WebBook entry for this compound.[1][2]

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3200 | N-H stretch (amine) |

| 1620 - 1580 | C=C stretch (aromatic) |

| 1550 - 1490 | N-O asymmetric stretch (nitro) |

| 1360 - 1320 | N-O symmetric stretch (nitro) |

| 1300 - 1200 | C-N stretch (aromatic amine) |

| 850 - 800 | C-H out-of-plane bend (aromatic) |

Table 4: Mass Spectrometry Data

Based on the molecular formula C₉H₇N₃O₂.[1][2]

| Ion | m/z (Predicted) |

| [M]⁺ | 189.05 |

| [M-NO₂]⁺ | 143.06 |

| [M-HNO₂]⁺ | 142.05 |

Experimental Protocols

The following sections outline generalized experimental procedures for the spectroscopic analysis of this compound. These protocols are based on established methods for the characterization of quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024-4096 scans).

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of this compound (approx. 1-2 mg) with about 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the pure KBr pellet or the empty ATR crystal for background correction.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For a solid sample like this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. For EI, a direct insertion probe is typically employed. For ESI, the sample is first dissolved in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Acquire the mass spectrum in the positive ion mode over an appropriate mass-to-charge (m/z) range.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

References

5-Amino-6-nitroquinoline: An In-Depth Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Amino-6-nitroquinoline. Due to the limited availability of specific public data on this compound, this document outlines expected stability characteristics based on its chemical structure and provides recommended protocols for stability assessment based on industry best practices and regulatory guidelines.

Core Stability and Recommended Storage

Proper storage and handling are paramount to ensure the integrity and purity of this compound for research and development purposes. The following conditions are recommended based on available safety data sheets and general chemical principles.

Table 1: Recommended Storage and Handling Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. | Minimizes the rate of potential thermal degradation. |

| Light | Protect from light. | Nitroaromatic compounds can be photosensitive. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Prevents potential oxidative degradation. |

| Container | Keep container tightly closed. | Prevents contamination and exposure to moisture. |

| Incompatible Materials | Avoid strong bases and strong oxidizing agents.[1] | Potential for chemical reactions leading to degradation. |

Potential Degradation Pathways

Based on the chemical structure of this compound, which contains an amino group and a nitro group on a quinoline scaffold, several degradation pathways can be anticipated under stress conditions. The presence of the electron-withdrawing nitro group can influence the reactivity of the aromatic system.

A logical workflow for assessing the stability of a research compound like this compound is presented below.

References

An In-Depth Technical Guide to 5-Amino-6-nitroquinoline: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-6-nitroquinoline is a heterocyclic aromatic compound that has garnered interest as a versatile synthetic intermediate in the preparation of various biologically active molecules, particularly imidazoquinoline derivatives. While its direct biological activities are not as extensively studied as some of its analogues, its structural motifs suggest potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and known applications of this compound, with a focus on detailed experimental protocols and the exploration of its potential biological mechanisms of action based on related compounds.

Introduction and Historical Context

The discovery and initial synthesis of this compound are not well-documented in readily available literature, suggesting it may have emerged from broader studies on quinoline chemistry rather than as a specific, targeted discovery. The quinoline scaffold itself was first extracted from coal tar in 1834. The development of synthetic methods for quinoline derivatives, such as the Skraup synthesis, paved the way for the creation of a vast library of substituted quinolines. This compound likely arose from systematic explorations of nitration and amination reactions on the quinoline ring system. Its primary significance lies in its utility as a precursor for more complex heterocyclic structures. For instance, it is a key starting material for the synthesis of 5,6-diaminoquinoline, which can then be used to construct fused imidazole rings, leading to compounds with potential therapeutic properties.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₉H₇N₃O₂ | [1] |

| Molecular Weight | 189.17 g/mol | |

| CAS Number | 35975-00-9 | |

| Appearance | Powder | |

| Melting Point | 272-273 °C (decomposes) | |

| IUPAC Name | 6-nitroquinolin-5-amine | [1] |

| InChI | 1S/C9H7N3O2/c10-9-6-2-1-5-11-7(6)3-4-8(9)12(13)14/h1-5H,10H2 | [1] |

| InChIKey | TYBYHEXFKFLRFT-UHFFFAOYSA-N | [1] |

| SMILES | Nc1c(ccc2ncccc12)--INVALID-LINK--=O |

Synthesis of this compound

While a specific, detailed experimental protocol for the initial synthesis of this compound is not explicitly detailed in a single primary source, a plausible and commonly referenced pathway involves the direct amination of a 6-nitroquinoline precursor. The following represents a generalized experimental protocol based on established chemical principles for this transformation.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process starting from quinoline: nitration followed by amination. A more direct, though less commonly detailed, route would be the amination of 6-nitroquinoline.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Amination of 6-Nitroquinoline (Generalized)

This protocol is a generalized representation of a nucleophilic aromatic substitution for the introduction of an amino group.

Materials:

-

6-Nitroquinoline

-

Hydroxylamine hydrochloride

-

Potassium hydroxide

-

Methanol

-

Water

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Preparation of the Reagent: In a round-bottom flask, dissolve potassium hydroxide in methanol. To this solution, add hydroxylamine hydrochloride to generate the aminating agent.

-

Reaction: Add 6-nitroquinoline to the prepared reagent mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and pour it into a beaker of ice water.

-

Isolation: The precipitated product, this compound, is collected by filtration, washed with cold water, and dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Spectral and Electrochemical Data

Detailed spectral and electrochemical data are crucial for the unambiguous identification and characterization of this compound.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing nitro group. Protons ortho and para to the amino group would be shifted upfield, while those ortho and para to the nitro group would be shifted downfield.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms of the quinoline ring. The carbons attached to the amino and nitro groups will show characteristic chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

N-O stretching: Two strong bands around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric) for the nitro group.

-

C=C and C=N stretching: Bands in the 1400-1600 cm⁻¹ region characteristic of the aromatic quinoline ring.

Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z = 189, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic fragments of the quinoline ring.

Electrochemical Properties

A study by Nemcova et al. investigated the electrochemical reduction of this compound at a carbon paste electrode.[2][3][4] This type of analysis provides insight into the redox properties of the molecule, which can be relevant to its mechanism of action in biological systems.

Experimental Protocol: Voltammetric Determination (Generalized from Nemcova et al.)

This protocol outlines the general steps for the electrochemical analysis of this compound.

Apparatus:

-

Potentiostat with a three-electrode system (carbon paste working electrode, Ag/AgCl reference electrode, platinum counter electrode).

-

Voltammetric cell.

Reagents:

-

This compound standard solution.

-

Supporting electrolyte (e.g., Britton-Robinson buffer).

-

High-purity water.

-

Carbon paste.

Procedure:

-

Electrode Preparation: Prepare the carbon paste electrode by mixing graphite powder with a pasting liquid (e.g., paraffin oil) and packing the paste into the electrode body.

-

Electrolyte Preparation: Prepare the desired concentration of the supporting electrolyte at a specific pH.

-

Voltammetric Measurement:

-

Place the supporting electrolyte in the voltammetric cell.

-

Immerse the three electrodes into the solution.

-

Add a known concentration of the this compound standard solution.

-

Record the voltammogram using techniques such as differential pulse voltammetry (DPV), direct current voltammetry (DCV), or cyclic voltammetry (CV).

-

-

Data Analysis: Analyze the resulting voltammograms to determine peak potentials and currents, which can be used to quantify the concentration of this compound.

The study would likely reveal the reduction of the nitro group, a common electrochemical process for nitroaromatic compounds.

Biological Activity and Potential Signaling Pathways

While there is a lack of direct studies on the biological activity and signaling pathways of this compound, significant insights can be drawn from the well-documented activities of structurally related compounds, particularly other nitroquinolines.

Predicted Biological Activities

-

Anticancer Activity: Many quinoline derivatives exhibit potent anticancer properties. Notably, 8-hydroxy-5-nitroquinoline (nitroxoline) has demonstrated significant cytotoxicity against various cancer cell lines.[5][6][7][8] The proposed mechanism for these compounds often involves the induction of oxidative stress through the generation of reactive oxygen species (ROS), which can lead to apoptosis.[5] It is plausible that this compound could share a similar mechanism of action.

-

Antimicrobial Activity: Quinolone and quinoline compounds form the basis of many antibacterial and antifungal drugs.[9][10] The antimicrobial activity is often attributed to mechanisms such as the inhibition of DNA gyrase or metal chelation that disrupts essential microbial processes.[11] The presence of the nitro group in this compound may contribute to its potential as an antimicrobial agent.

Potential Signaling Pathways

Based on the activities of related compounds, this compound could potentially interact with several signaling pathways:

-

Oxidative Stress Pathways: The nitroaromatic structure suggests that enzymatic reduction of the nitro group could occur in biological systems, leading to the formation of nitro radical anions and subsequent generation of ROS. This can activate stress-response pathways, such as the Nrf2 pathway, and ultimately trigger apoptosis through caspase activation.

References

- 1. This compound [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. Electrochemical determination of aripiprazole based on aluminium oxide nanoparticles modified carbon paste electrode - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. researchgate.net [researchgate.net]

- 8. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 6-Aminoquinolones: a new class of quinolone antibacterials? - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Amino-6-nitroquinoline: A Theoretical and Comparative Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-6-nitroquinoline is a heterocyclic aromatic compound with the chemical formula C₉H₇N₃O₂.[1] As a derivative of quinoline, a privileged scaffold in medicinal chemistry, this molecule holds potential for exploration in drug discovery and materials science. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the quinoline core suggests interesting electronic and chemical properties. This guide provides a comprehensive overview of the known theoretical and experimental properties of this compound. Due to a notable scarcity of dedicated research on this specific isomer, this document also presents a comparative analysis with closely related and more extensively studied amino-nitroquinoline derivatives to infer its potential characteristics.

Core Properties of this compound

While detailed experimental and theoretical studies on this compound are limited, fundamental physicochemical data has been established.

| Property | Value | Source |

| Molecular Formula | C₉H₇N₃O₂ | NIST[1] |

| Molecular Weight | 189.17 g/mol | NIST[1] |

| CAS Number | 35975-00-9 | NIST[1] |

| Appearance | Powder | Sigma-Aldrich |

| Melting Point | 272-273 °C (decomposes) | Sigma-Aldrich |

| InChI | 1S/C9H7N3O2/c10-9-6-2-1-5-11-7(6)3-4-8(9)12(13)14/h1-5H,10H2 | NIST[1] |

| InChIKey | TYBYHEXFKFLRFT-UHFFFAOYSA-N | NIST[1] |

| SMILES | Nc1c(ccc2ncccc12)--INVALID-LINK--=O | Sigma-Aldrich |

Synthesis and Reactivity

General Synthetic Approaches

The synthesis of this compound is not explicitly detailed in the reviewed literature. However, general methods for the synthesis of amino-nitroquinolines provide a probable synthetic pathway. This typically involves a multi-step process:

-

Synthesis of the Quinoline Core : The Skraup-Doebner-von Miller reaction is a classical method for synthesizing the quinoline ring system from anilines and α,β-unsaturated carbonyl compounds.[2]

-

Nitration : The introduction of a nitro group onto the quinoline ring is typically achieved through electrophilic aromatic substitution using a mixture of nitric and sulfuric acids.

-

Reduction of a Nitro Group : The amino group is commonly introduced by the reduction of a corresponding nitro-substituted precursor. A common reagent for this transformation is stannous chloride (SnCl₂) in the presence of hydrochloric acid, which selectively reduces one nitro group while leaving others intact, if present.[3][4]

A plausible synthetic workflow for this compound is illustrated below.

Reactivity

The electrochemical reduction of this compound has been investigated using various voltammetric techniques at a carbon paste electrode, indicating its potential for electrochemical applications or as a precursor in reductive cyclization reactions.

Spectroscopic Properties

Infrared (IR) and Mass Spectrometry (MS)

Experimental IR and electron ionization mass spectra for this compound are available through the NIST WebBook.[1] These data are crucial for the identification and structural confirmation of the compound.

-

IR Spectrum : The IR spectrum would be expected to show characteristic peaks for the amino (N-H stretching), nitro (asymmetric and symmetric N-O stretching), and aromatic (C-H and C=C stretching) functional groups.

-

Mass Spectrum : The mass spectrum provides the mass-to-charge ratio of the molecular ion and its fragmentation pattern, confirming the molecular weight.

Due to the lack of publicly available detailed spectra, a table of specific peak assignments cannot be provided at this time.

Theoretical Properties: A Comparative Approach

In the absence of dedicated theoretical studies on this compound, we turn to computational and experimental data from closely related isomers to infer its properties. The electronic characteristics of substituted quinolines are heavily influenced by the nature and position of their substituents.

Case Study: 8-Hydroxy-5-nitroquinoline

A comprehensive study of 8-hydroxy-5-nitroquinoline provides a valuable framework for understanding the theoretical properties of a nitro-substituted quinoline.[5][6]

The theoretical properties of 8-hydroxy-5-nitroquinoline were investigated using Density Functional Theory (DFT) with the B3LYP functional and various basis sets (6-31G, 6-311++G , cc-pVDZ).[5] These calculations were used to optimize the molecular structure and predict vibrational frequencies, NMR chemical shifts, and electronic properties.[6]

-